Fmoc-L-beta-homoalanine
Overview
Description
Fmoc-L-beta-homoalanine: is a modified form of the amino acid beta-homoalanine, which is naturally found in certain fungi, algae, and invertebrates. It is primarily used as a building block for solid-phase peptide synthesis due to its ability to form stable amide bonds . The compound has a molecular formula of C₁₉H₁₉NO₄ and a molecular weight of 325.37 g/mol .
Mechanism of Action
- Fmoc-L-beta-homoalanine (Fmoc-Hao) is an unusual amino acid with a simple structure. It is often used in peptide synthesis .
- Fmoc-Hao has antimicrobial properties, particularly against Gram-positive bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Fmoc-L-beta-homoalanine interacts with various enzymes, proteins, and other biomolecules. It is used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily protective, preventing the amine from reacting with other substances during synthesis .
Cellular Effects
It is known that the Fmoc group is stable under certain conditions, which allows it to protect amines during biochemical reactions . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a protecting group for amines. It forms a carbamate when it reacts with an amine, protecting the amine from reacting with other substances during synthesis . This can influence enzyme activity, binding interactions with biomolecules, and changes in gene expression.
Temporal Effects in Laboratory Settings
The stability of this compound allows it to effectively protect amines over time in laboratory settings
Metabolic Pathways
This compound is involved in the synthesis of peptides, a process that involves various enzymes and cofactors
Transport and Distribution
It is likely that its transport and distribution are influenced by its role as a protecting group for amines and its involvement in peptide synthesis .
Subcellular Localization
Given its role in peptide synthesis, it is likely to be found in areas of the cell where such synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-beta-homoalanine involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which can be obtained by reacting fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high purity and yield, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-beta-homoalanine undergoes various types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The amino group can participate in peptide bond formation, making it useful in solid-phase peptide synthesis.
Common Reagents and Conditions:
Piperidine: Used for deprotection of the Fmoc group.
Carbodiimides: Used for peptide coupling reactions.
Major Products:
Scientific Research Applications
Chemistry: Fmoc-L-beta-homoalanine is widely used in the synthesis of peptides, including antimicrobial peptides and peptidomimetics . It serves as a non-natural amino acid substitute in peptide synthesis, allowing researchers to study peptide-protein interactions .
Biology and Medicine: In biological research, this compound is used to create peptide-based drugs and study their interactions with biological targets.
Industry: The compound is used in the production of peptide-based materials, including hydrogels and other biomaterials . These materials have applications in tissue engineering, drug delivery, and wound healing .
Comparison with Similar Compounds
Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-ornithine: Used for the synthesis of peptides with additional functional groups.
Fmoc-L-lysine: Commonly used in the synthesis of peptides with multiple reactive sites.
Uniqueness: Fmoc-L-beta-homoalanine is unique due to its beta-amino acid structure, which provides different conformational properties compared to alpha-amino acids. This makes it valuable for creating peptides with unique structural and functional characteristics .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLSPRRJWJJQD-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941092 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193954-26-6 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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